molecular formula C17H13NO4 B554705 N-Phthaloyl-L-phenylalanine CAS No. 5123-55-7

N-Phthaloyl-L-phenylalanine

Cat. No.: B554705
CAS No.: 5123-55-7
M. Wt: 295.29 g/mol
InChI Key: VAYRSTHMTWUHGE-AWEZNQCLSA-N
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Description

N-Phthaloyl-L-phenylalanine is a protected amino acid derivative that serves as a critical chiral synthetic intermediate in advanced pharmaceutical research and development. Its primary research application is in the synthesis of complex bioactive molecules. Notably, it functions as a key precursor in the production of melphalan (L-phenylalanine mustard), a recognized chemotherapeutic agent . The phthaloyl group acts as a protecting group for the amine functionality, and the compound is valued for its role in synthetic routes designed to preserve the crucial optical activity of the L-enantiomer during chemical transformations . This makes it particularly valuable for researchers developing stereospecific compounds, especially in oncology and peptide chemistry. Beyond its use in anticancer agent synthesis, this compound is also employed in the preparation of novel TRF1 modulators for cancer research and as a scaffold in the development of fused 7-membered heterocyclic compounds, showcasing its versatility in medicinal chemistry and drug discovery .

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRSTHMTWUHGE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319030
Record name N-Phthaloyl-L-phenylalanine
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Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5123-55-7
Record name N-Phthaloyl-(S)-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5123-55-7
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Record name NSC 338600
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Record name N-Phthaloyl-L-phenylalanine
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Record name N-Phthaloyl-L-phenylalanine
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Preparation Methods

Reaction of L-Phenylalanine with N-Substituted Phthalimides

The most efficacious method involves reacting L-phenylalanine with N-substituted phthalimides, such as N-ethoxycarbonylphthalimide or N-phenyloxycarbonylphthalimide, in aqueous alkaline media[6-9]. Adapted from the synthesis of N-phthaloyl-p-nitro-L-phenylalanine, this protocol avoids racemization and achieves yields exceeding 69% under scalable conditions.

Reaction Mechanism :
The amino group of L-phenylalanine undergoes nucleophilic attack on the electrophilic carbonyl of the phthalimide derivative, forming a stable amide bond. Sodium carbonate acts as a base, deprotonating the amino group and facilitating the reaction.

Key Steps :

  • Alkaline Suspension : L-Phenylalanine is suspended in a sodium carbonate solution (1.25 equivalents) at ≤10°C.

  • Phthalimide Addition : N-Ethoxycarbonylphthalimide (1.43 equivalents) is introduced, initiating the coupling reaction.

  • Temperature Gradients : The reaction proceeds at ≤10°C for 15 minutes, followed by gradual warming to room temperature overnight.

  • Acidification and Isolation : Adjusting the pH to 2.5 with HCl precipitates the product, which is purified via recrystallization from ethanol.

Optimized Conditions :

ParameterSpecification
Temperature-10°C to 40°C (gradient recommended)
Reaction Time10 minutes to 4 hours
BaseSodium carbonate (1.25 eq)
Phthalimide Equivalents1.43 eq
Yield69.8%

Alternative Pathways and Comparative Analysis

While the patent method is predominant, alternative strategies include:

Direct Phthaloylation with Phthalic Anhydride :
Traditional Gabriel synthesis employs phthalic anhydride under acidic or high-temperature conditions. However, this approach risks racemization and lower yields compared to N-substituted phthalimides.

Esterification Variations :

  • Pre-Esterification : L-Phenylalanine ethyl ester reacts with N-substituted phthalimides, simplifying purification.

  • Post-Esterification : The free acid is esterified post-phthaloylation using ethanol and HCl gas, achieving 79.8% yield for the ethyl ester[2-a].

Reaction Optimization and Critical Parameters

Temperature Control

A two-stage temperature profile (-10°C to 10°C initially, then 11°C to 40°C) minimizes side reactions and maximizes yield. Lower temperatures stabilize the intermediate, while gradual warming ensures completion.

Base Selection

Sodium carbonate outperforms alternatives (e.g., potassium carbonate) due to its solubility and mild basicity, preventing excessive hydrolysis of the phthalimide.

Solvent Systems

Aqueous methanol or ethanol enables efficient recrystallization, removing unreacted starting materials and by-products. Activated carbon treatment decolorizes the product, enhancing purity.

Analytical Characterization

Melting Point : 209–212°C
Optical Rotation : [α]²³_D = -230.2° (c = 1.0, methanol)
Purity : >98% by HPLC (post-recrustallization)

Comparative Data :

ParameterN-Ethoxycarbonyl RouteN-Phenyloxycarbonyl Route
Yield69.8%Similar
Optical Purity>99% ee>99% ee
Reaction Time24 hours24 hours

Industrial Scalability and Applications

The patent-specified 10-liter reactor process demonstrates industrial viability. Key advantages include:

  • Low-Cost Reagents : Sodium carbonate and ethanol reduce production costs.

  • Minimal Racemization : Optical activity preservation ensures pharmaceutical efficacy.

  • Downstream Utility : The product is a precursor to melphalan, synthesized via hydrogenation and chlorination [2-b,2-d].

Chemical Reactions Analysis

N-Phthaloyl-L-phenylalanine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-Phthaloyl-L-phenylalanine involves its role as a protecting group in peptide synthesis. By attaching to the amino group of L-phenylalanine, it prevents unwanted side reactions during peptide bond formation. In biological systems, phthaloyl amino acids have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to their anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Phthaloyl-L-phenylalanine with its structural analogs based on protecting groups, molecular properties, and applications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications Deprotection Conditions
This compound 5123-55-7 C₁₇H₁₃NO₄ 295.29 Phthaloyl (1,3-dioxoisoindoline) Cross-coupling reactions , peptide synthesis , chiral resolution Harsh acidic/base conditions
N-Acetyl-L-phenylalanine 2018-61-3 C₁₁H₁₃NO₃ 207.23 Acetyl Drug intermediates , racemization studies , biochemical research Mild hydrolysis (e.g., NaOH)
N-Formyl-L-phenylalanine 4289-95-6 C₁₀H₁₁NO₃ 193.20 Formyl Anticancer/antibacterial drug synthesis , peptide intermediates Acidic hydrolysis (e.g., HCl)
N-p-Tosyl-L-phenylalanine 19883-41-1 C₁₆H₁₇NO₄S 319.37 Tosyl (p-toluenesulfonyl) Sulfonamide-based drug development , enzyme inhibition studies Strong nucleophiles (e.g., HI)
N-Palmitoyl-L-phenylalanine 37571-96-3 C₂₅H₃₉NO₃ 409.59 Palmitoyl (C₁₆ acyl) Lipidated peptides , membrane permeability enhancement Enzymatic cleavage

Reactivity and Stability

  • Phthaloyl Group : Offers superior steric protection and stability under acidic/oxidative conditions, making it ideal for multi-step syntheses. However, removal requires harsh reagents (e.g., hydrazine or strong acids) .
  • Acetyl/Formyl Groups : Less stable under acidic conditions but easier to remove. N-Acetyl derivatives are prone to racemization during amidation, as shown in TBTU coupling studies .
  • Tosyl Group : Enhances electrophilicity, facilitating nucleophilic substitutions. Commonly used in sulfonamide drug scaffolds .
  • Palmitoyl Group : Increases hydrophobicity, improving cell membrane penetration in drug delivery systems .

Biological Activity

N-Phthaloyl-L-phenylalanine (N-Phe) is a derivative of the amino acid phenylalanine, modified with a phthaloyl group. This modification enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential therapeutic applications of N-Phe, supported by relevant research findings.

Synthesis of this compound

The synthesis of N-phthaloyl derivatives typically involves the reaction of phenylalanine with phthalic anhydride or its derivatives in the presence of suitable catalysts. The process aims to maintain the optical activity of the amino acid while achieving high yields. For instance, a method detailed in a patent describes synthesizing N-phthaloyl-p-nitro-L-phenylalanine as an intermediate for producing melphalan, an anticancer agent, without losing the optical activity of phenylalanine .

Biological Activity

The biological activity of N-Phe can be categorized into several key areas:

1. Anticancer Properties

Research indicates that N-phthaloyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that N-phthaloyl derivatives possess strong in vitro activity against human cancer cells, suggesting their potential as anticancer agents . The incorporation of the phthaloyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.

2. Anti-inflammatory Effects

N-Phe and its derivatives have demonstrated anti-inflammatory properties. Specifically, studies on related compounds indicate that N-phthaloyl amino acids can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes.

3. Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. The structural features imparted by the phthaloyl group enhance its interaction with bacterial membranes, leading to increased efficacy against pathogens . This property positions N-Phe as a potential lead compound for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxic effects on human cancer cells
Anti-inflammatoryModulation of inflammatory markers
AntimicrobialEffective against multiple bacterial strains
AntiepilepticPotential for use in epilepsy treatment

Case Study: Antiepileptic Potential

A study explored the antiepileptic properties of N-valproyl-L-phenylalanine, a related compound, which indicated significant anticonvulsant activity in animal models. The findings suggest that similar modifications on phenylalanine could enhance therapeutic effects against epilepsy .

Mechanistic Insights

The biological activities of N-Phe can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : N-Phe has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, which could explain its potential antiepileptic effects.

Q & A

Q. What experimental approaches can validate the role of this compound in modulating enzyme specificity, particularly in dehydrogenase-catalyzed reactions?

  • Methodology :
  • Conduct substrate competition assays by incubating the enzyme with equimolar mixtures of this compound and natural substrates. Measure relative kcat/Kmk_{cat}/K_m values.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and compare with computational docking scores.
  • Perform circular dichroism (CD) to assess structural changes in the enzyme upon ligand binding, correlating with activity shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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